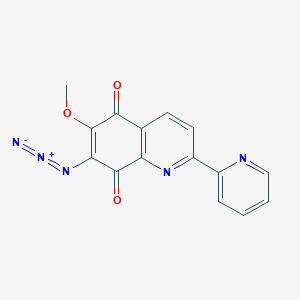
7-Azido-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Azido-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione: is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features an azido group, a methoxy group, and a pyridinyl group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-azido-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
Azidation: The azido group can be introduced by treating the corresponding amino derivative with sodium azide in the presence of a suitable solvent like dimethylformamide.
Pyridinyl Substitution: The pyridinyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Sodium azide in dimethylformamide or other polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: The compound can be studied for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-azido-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione is not fully understood, but it is believed to involve interactions with cellular components such as DNA and proteins. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property can be exploited in bioconjugation and drug delivery applications.
相似化合物的比较
6-Methoxy-2-(pyridin-2-yl)quinoline-5,8-dione: Lacks the azido group, which may result in different reactivity and biological activity.
7-Amino-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione: The amino group can participate in different types of reactions compared to the azido group.
7-Azido-6-methoxyquinoline-5,8-dione: Lacks the pyridinyl group, which may affect its binding properties and reactivity.
Uniqueness: The presence of the azido group in 7-azido-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione makes it a versatile compound for click chemistry applications. The combination of the methoxy, azido, and pyridinyl groups provides a unique set of chemical properties that can be exploited in various scientific research fields.
属性
CAS 编号 |
60582-48-1 |
|---|---|
分子式 |
C15H9N5O3 |
分子量 |
307.26 g/mol |
IUPAC 名称 |
7-azido-6-methoxy-2-pyridin-2-ylquinoline-5,8-dione |
InChI |
InChI=1S/C15H9N5O3/c1-23-15-12(19-20-16)14(22)11-8(13(15)21)5-6-10(18-11)9-4-2-3-7-17-9/h2-7H,1H3 |
InChI 键 |
ZTGVEOVOJHFAND-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=N3)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


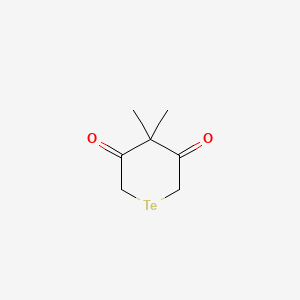
![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)

![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)

![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)
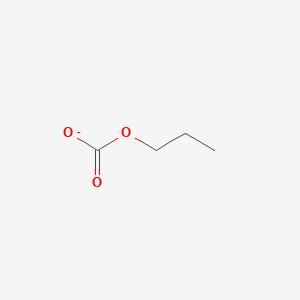


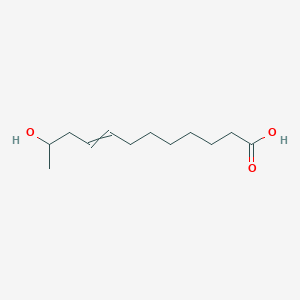
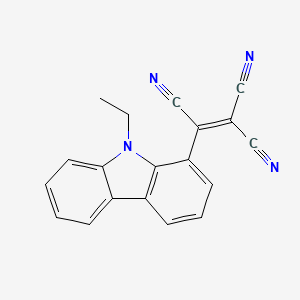
![2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid](/img/structure/B14618919.png)
![9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene](/img/structure/B14618930.png)

